molecular formula C17H19NO2 B5284025 N-[1-(4-methoxyphenyl)ethyl]-2-phenylacetamide

N-[1-(4-methoxyphenyl)ethyl]-2-phenylacetamide

Cat. No.: B5284025
M. Wt: 269.34 g/mol
InChI Key: QZCURYVMZGXGLI-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-phenylacetamide typically involves the reaction of 4-methoxyphenylacetone with ethylamine, followed by reduction and subsequent acylation. The reaction conditions often include the use of solvents such as methanol and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the phenylacetamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxyphenyl)ethyl]ethanamine
  • 4-Methoxyphenethylamine
  • N-(4-methoxyphenyl)acetamide

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]-2-phenylacetamide is unique due to its specific structural features, such as the combination of a methoxy group and a phenylacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(15-8-10-16(20-2)11-9-15)18-17(19)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCURYVMZGXGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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